![molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5](/img/structure/B1447018.png)
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Descripción general
Descripción
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is a chemical compound with the molecular formula C13H12INO2S . It is also known as 4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “[N-(p-Toluenesulfonyl)imino]phenyliodinane” is represented by the formula 1S/C13H12INO2S/c1-11-7-9-13 (10-8-11)18 (16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) in the compound .Physical And Chemical Properties Analysis
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” has a molecular weight of 373.21 . The compound is solid in its physical form . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Alkyl Halide, Epoxide, Oxetane, and Aziridine
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” plays a crucial role in the synthesis of alkyl halide, epoxide, oxetane, and aziridine from alcohol, vicinal diol, 1,3-diol, and N-aryl-β-amino alcohol . This transformation facilitates organic chemists to create these compounds, which are essential in various chemical reactions .
Solvolytic Reactions of N-tosylaziridines
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the study of solvolytic reactions of N-tosylaziridines . The study found that the aziridine and cyclopropane rings in the N-tosylaziridine of (+)-2-carene can achieve a conjugated transition state . This leads to heightened reactivity compared to typical aziridines .
Preparation of N-tosylaziridine
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the preparation of the N-tosylaziridine of (+)-2-carene . This preparation is crucial for studying the solvolytic reactions of N-tosylaziridines .
Synthesis of Compounds Containing an Aziridine Adjacent to a Cyclopropane Ring
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the synthesis of compounds containing an aziridine adjacent to a cyclopropane ring . These compounds have been shown to exhibit unique reactivity .
Hydrogenation of Aziridines
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the hydrogenation of aziridines . It has been shown that the aziridine can be hydrogenated without affecting the cyclopropane moiety in the molecule .
Solvolytic Opening of Aziridines
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the solvolytic opening of aziridines . Aziridines are known to undergo solvolytic opening by treatment with carboxylic acids .
Safety and Hazards
The safety information for “[N-(p-Toluenesulfonyl)imino]phenyliodinane” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .
Propiedades
IUPAC Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQVHZJPSKICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13INO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




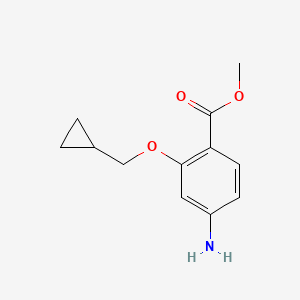
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)


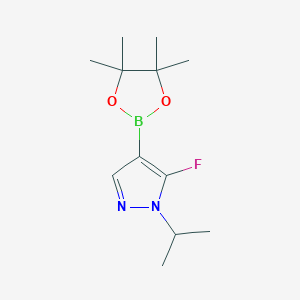
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
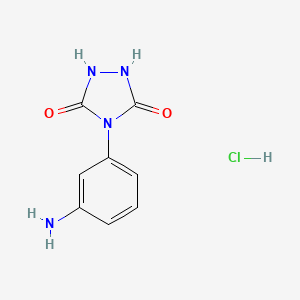

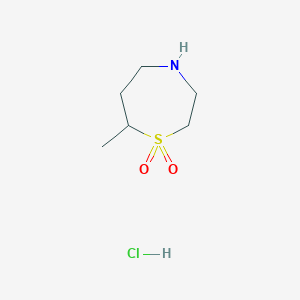
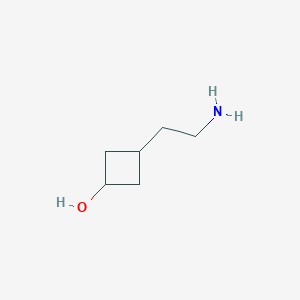

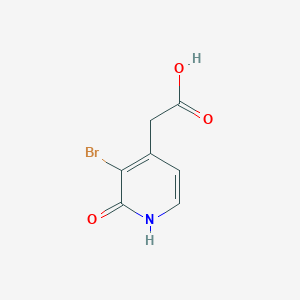
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)